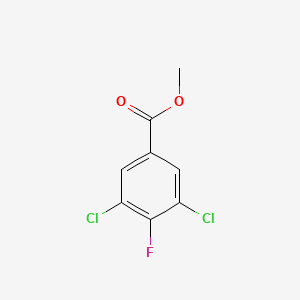

Methyl 3,5-dichloro-4-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

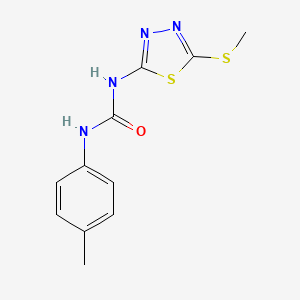

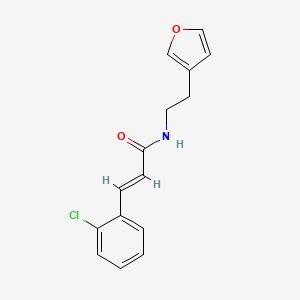

“Methyl 3,5-dichloro-4-fluorobenzoate” is a chemical compound with the molecular formula C8H5Cl2FO2 . It has an average mass of 223.029 Da and a monoisotopic mass of 221.965057 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 3,5-dichloro-4-fluorobenzoate” consists of a benzoate core with fluorine and chlorine substituents. The exact positions of these substituents can be determined by the numbering in the name of the compound .Scientific Research Applications

Fluorescent Sensor Development

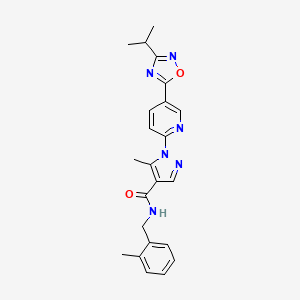

Methyl 3,5-dichloro-4-fluorobenzoate derivatives have been used in the development of highly sensitive fluorescent sensors. For instance, a study by Ye et al. (2014) synthesized a fluorogenic chemosensor for selective detection of Al3+ ions, demonstrating its potential application in bio-imaging and living cell imaging using human cervical HeLa cancer cell lines (Ye et al., 2014).

Antimycobacterial Activity

In medicinal chemistry, derivatives of methyl 3,5-dichloro-4-fluorobenzoate, such as hydrazones, have been explored for their antimycobacterial properties. Koçyiğit-Kaymakçıoğlu et al. (2009) investigated a series of methylene/ethylene 4-fluorophenylhydrazide derivatives for activity against Mycobacterium tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Synthesis Optimization

The optimization of synthesis methods for related compounds like methyl 2-amino-5-fluorobenzoate has been a focus of research, with studies like that of Jian-zhong (2010) presenting optimal routes for high yield production (Jian-zhong, 2010).

Radiographic Applications

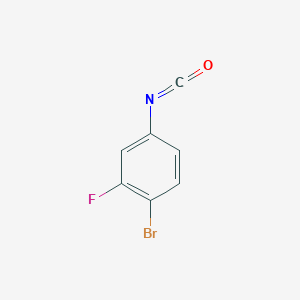

Research has also been conducted on the synthesis of fluoro-bromo derivatives of benzoic acid, including methyl 3,5-dichloro-4-fluorobenzoate, for potential use as radiographic opaques. Sprague et al. (1953) synthesized several new compounds to evaluate their opaque properties in radiography (Sprague et al., 1953).

Antibacterial Agents

Compounds containing elements of methyl 3,5-dichloro-4-fluorobenzoate structure have been synthesized for potential antibacterial use. For example, Holla et al. (2003) explored the antibacterial activities of new fluorine-containing thiadiazolotriazinones (Holla et al., 2003).

properties

IUPAC Name |

methyl 3,5-dichloro-4-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBFNISLGKFSNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Cl)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,5-dichloro-4-fluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

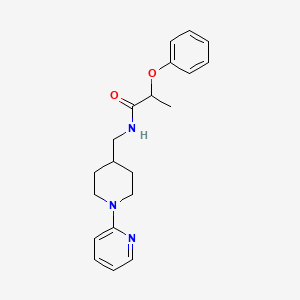

![{2-(4-ethylphenyl)-4-[(3-fluorobenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2379490.png)

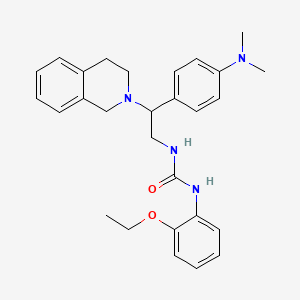

![3-Benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B2379495.png)

![(R)-1-(2,2-Difluoro-benzo[1,3]dioxol-4-YL)-ethylamine](/img/structure/B2379504.png)

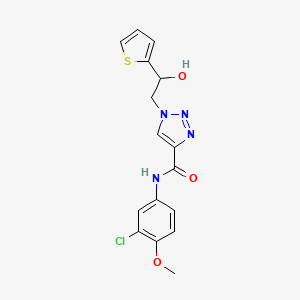

![(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2379507.png)

![Methyl 1-amino-5-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B2379508.png)